Cas no 941892-74-6 (N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide)

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide structure
941892-74-6 structure
商品名:N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide
CAS番号:941892-74-6
MF:C20H15FN2O4S2
メガワット:430.472505807877
CID:5455411
PubChem ID:18589698

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide 化学的及び物理的性質

名前と識別子

    • VU0506262-1
    • VU0506262-2
    • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
    • N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
    • F2962-0122
    • 941892-74-6
    • AKOS024476784
    • N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
    • N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide
    • インチ: 1S/C20H15FN2O4S2/c21-14-5-7-15(8-6-14)29(25,26)10-9-19(24)23-20-22-16(12-28-20)18-11-13-3-1-2-4-17(13)27-18/h1-8,11-12H,9-10H2,(H,22,23,24)
    • InChIKey: ZVFKKHLHFUUPCD-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)F)(CCC(NC1=NC(=CS1)C1=CC2C=CC=CC=2O1)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 430.04572747g/mol
  • どういたいしつりょう: 430.04572747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 679
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 126Ų

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2962-0122-20mg
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6 90%+
20mg
$99.0 2023-04-29
Life Chemicals
F2962-0122-3mg
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6 90%+
3mg
$63.0 2023-04-29
Life Chemicals
F2962-0122-5mg
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6 90%+
5mg
$69.0 2023-04-29
Life Chemicals
F2962-0122-30mg
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6 90%+
30mg
$119.0 2023-04-29
Life Chemicals
F2962-0122-10μmol
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6 90%+
10μl
$69.0 2023-04-29
Life Chemicals
F2962-0122-1mg
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6 90%+
1mg
$54.0 2023-04-29
Life Chemicals
F2962-0122-5μmol
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6 90%+
5μl
$63.0 2023-04-29
A2B Chem LLC
BA60216-10mg
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6
10mg
$291.00 2024-05-20
Life Chemicals
F2962-0122-2mg
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6 90%+
2mg
$59.0 2023-04-29
Life Chemicals
F2962-0122-10mg
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide
941892-74-6 90%+
10mg
$79.0 2023-04-29

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide 関連文献

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamideに関する追加情報

Introduction to N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide (CAS No. 941892-74-6)

N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 941892-74-6, belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of this compound is characterized by the presence of several key functional groups, including a benzofuran moiety, a thiazole ring, and a 4-fluorobenzenesulfonyl group. These structural components are known to contribute to the biological activity of various pharmaceutical agents, and their combination in this molecule suggests a multifaceted interaction with biological targets.

The benzofuran moiety is a common feature in many bioactive compounds and has been shown to exhibit a wide range of pharmacological effects. In particular, the 2-position of the benzofuran ring often serves as a site for functionalization, which can modulate the biological activity of the molecule. The thiazole ring is another important structural element that is frequently found in pharmaceuticals due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.

The presence of the 4-fluorobenzenesulfonyl group adds another layer of complexity to the molecular structure. Fluoro substituents are known to enhance the metabolic stability and binding affinity of many drug candidates. The sulfonyl group, in particular, can increase the solubility and bioavailability of molecules, making them more suitable for therapeutic applications.

Recent research in the field of medicinal chemistry has highlighted the importance of designing molecules that incorporate multiple pharmacophoric elements. This approach, often referred to as "structure-based drug design," aims to create compounds that can interact with multiple biological targets simultaneously, thereby increasing their therapeutic efficacy. N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide exemplifies this strategy by combining several bioactive moieties into a single molecular entity.

In vitro studies have demonstrated that this compound exhibits promising biological activity across various disease models. For instance, preliminary experiments have shown that it may possess anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. Additionally, its structural features suggest potential activity against bacterial infections, making it a candidate for development as an antibiotic or antiseptic agent.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the benzofuran moiety typically involves cyclization reactions, while the thiazole ring is often formed through condensation reactions. The final step involves the incorporation of the 4-fluorobenzenesulfonyl group, which can be achieved through sulfonylation reactions.

The use of advanced synthetic techniques has enabled chemists to produce increasingly complex molecules like N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide with high precision. Techniques such as combinatorial chemistry and high-throughput screening have accelerated the discovery process by allowing researchers to rapidly generate and test large libraries of compounds.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structure makes it a valuable tool for research purposes, particularly in the study of molecular recognition and drug-target interactions. By understanding how this molecule interacts with biological targets, researchers can gain insights into the mechanisms underlying various diseases and develop more effective therapeutic strategies.

The development of new drugs is an ongoing process that requires collaboration across multiple disciplines. Chemists play a crucial role in designing and synthesizing novel compounds like N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide, while biologists focus on understanding their biological effects. Pharmacologists then work to translate these findings into clinical applications that benefit patients worldwide.

In conclusion, N-4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl-3-(4-fluorobenzenesulfonyl)propanamide (CAS No. 941892-74-6) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a promising candidate for further investigation in drug discovery and development. As our understanding of molecular interactions continues to grow, compounds like this will play an increasingly important role in addressing some of the most pressing challenges in medicine today.

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